N-naphthalen-1-yl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a naphthalene group, a pyridine group, a triazole group, and a pyridazine group. These groups are common in many pharmaceuticals and could potentially give this compound a wide range of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring, which could potentially be formed via a 1,3-dipolar cycloaddition reaction . The naphthalene and pyridine groups could be introduced through various coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The naphthalene group is a polycyclic aromatic hydrocarbon, while the pyridine, triazole, and pyridazine groups are all heterocyclic aromatic compounds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the triazole group could potentially undergo further reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the naphthalene group could potentially increase its hydrophobicity, while the presence of the pyridine group could potentially make it a weak base .Scientific Research Applications
Antiviral Applications
Amino acid derivatives, specifically a new series of 2‐(naphthalen‐2‐yloxy)‐N‐[(aryl‐5‐thioxo‐4,5‐dihydro‐1H‐1,2,4‐triazol‐3‐yl)methyl] acetamides, were synthesized and evaluated for their inhibitory activity against HIV-1 and HIV-2 in MT‐4 cells. The study identified a compound exhibiting potent in vitro inhibitor properties for the replication of HIV-1, suggesting a new lead in the development of an antiviral agent (Hamad et al., 2010).
Heterocyclic Chemistry and Applications
The synthesis of the novel naphtho-[1,2-e][1,2,4]triazolo[5,1-b][1,3]oxazine heterocyclic system was explored, with applications in various fields including human and veterinary medicine. The synthesized compounds have potential uses as tranquilizers, fungicides, antihistamines, and antihypertensive preparations (Osyanin, Osipov, & Klimochkin, 2012).
Anticancer Applications
Naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro [4.4]nonane-3,8-dione derivatives were synthesized and evaluated as potential anticonvulsant agents. The compounds exhibited significant delay in the onset of convulsion and prolongation of survival time compared to phenobarbital, indicating their potential as anticancer agents (Ghareb et al., 2017).
Synthesis of Multi-Functional Heterocyclic Compounds
Polyfunctionally substituted pyrazolonaphthyridine, pentaazanaphthalene, and heptaazaphenanthrene derivatives were synthesized from 6-aminopyrazolo[3,4-b]pyridine-5-carbonitrile, demonstrating the potential of naphthalene derivatives in synthesizing a diverse range of functional compounds (Aly, 2006).
Photophysical and Redox Properties
Water-soluble 1,4,5,8-naphthalene diimide derivatives were prepared, and their redox and photophysical properties were characterized. These compounds exhibited distinct reactivities and offered new prospects for the efficient photochemical production of reactive carbon-centered radicals (Abraham et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-naphthalen-1-yl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6OS/c29-20(24-18-7-3-5-15-4-1-2-6-17(15)18)14-30-21-9-8-19-25-26-22(28(19)27-21)16-10-12-23-13-11-16/h1-13H,14H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYAFNMWZZSKFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NN4C(=NN=C4C5=CC=NC=C5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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